Product packaging for 1H-Imidazole-5-methanethiol hydrochloride(Cat. No.:CAS No. 17496-21-8)

1H-Imidazole-5-methanethiol hydrochloride

Cat. No.: B598454
CAS No.: 17496-21-8
M. Wt: 150.624
InChI Key: PQSMSLFELAFDEV-UHFFFAOYSA-N
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Description

1H-Imidazole-5-methanethiol hydrochloride is a functionalized imidazole derivative that serves as a versatile synthon in organic and medicinal chemistry research. Its structure, incorporating both an electron-rich imidazole ring and a reactive thiol group, makes it a valuable building block for constructing more complex molecules, particularly for the preparation of various pharmaceuticals and agricultural chemicals . The compound is of significant interest in biomimetic chemistry, where it is used to model the active sites of cysteine proteases; the imidazole-thiol pair can facilitate studies on acylation and deaclation mechanisms, providing insights into enzymatic behavior . As a component of imidazole-based supramolecular complexes, this compound and its derivatives have broad potential in medicinal research, contributing to the development of agents with possible anticancer, antibacterial, and anti-inflammatory properties . The reactive thiol group allows it to participate in key transformations such as thiol-disulfide exchange reactions, which are crucial in biochemical and material science applications . This chemical is provided exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClN2S B598454 1H-Imidazole-5-methanethiol hydrochloride CAS No. 17496-21-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-5-ylmethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSMSLFELAFDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 1h Imidazole 5 Methanethiol Hydrochloride

Established Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of 1H-Imidazole-5-methanethiol hydrochloride generally proceeds through the functional group transformation of pre-formed imidazole (B134444) precursors. The most common starting material for this route is 1H-imidazole-5-methanol.

Thiol Addition Reactions to Imidazole Derivatives

A primary and well-established method for the synthesis of 1H-Imidazole-5-methanethiol involves a two-step sequence starting from 1H-imidazole-5-methanol. This pathway relies on the conversion of the hydroxyl group into a more reactive leaving group, followed by nucleophilic substitution with a sulfur-containing reagent.

The first step is the activation of the alcohol. A common method is the reaction of the corresponding N-protected imidazole-5-methanol, such as (1-methyl-1H-imidazol-5-yl)methanol, with thionyl chloride (SOCl₂). This reaction, typically performed under reflux conditions, converts the primary alcohol into a chloromethyl derivative, for instance, 5-chloromethyl-1-methyl-1H-imidazole hydrochloride. chemicalbook.com The mechanism involves the initial attack of the alcohol oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the carbon atom, displacing the protonated oxygen.

The second step is the nucleophilic substitution of the chloride with a thiolating agent. Thiourea (B124793) (SC(NH₂)₂) is a widely used reagent for this purpose due to its low cost and high reactivity. The chloromethyl imidazole derivative is reacted with thiourea to form a stable isothiouronium salt intermediate. This intermediate is then hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide), to yield the desired methanethiol (B179389). The final step involves acidification with hydrochloric acid to precipitate the target compound as its hydrochloride salt, which enhances its stability and ease of handling. An alternative, though less direct, thionation agent that can be used is phosphorus pentasulfide (P₂S₅). vulcanchem.com

Table 1: Key Reactions in Thiol Addition Pathway

Step Reactant Reagent(s) Intermediate/Product Reaction Type
1 1H-Imidazole-5-methanol derivative Thionyl Chloride (SOCl₂) 5-Chloromethyl-1H-imidazole derivative Halogenation

| 2 | 5-Chloromethyl-1H-imidazole derivative | 1. Thiourea2. NaOH (hydrolysis)3. HCl | this compound | Nucleophilic Substitution & Hydrolysis |

Reduction Strategies for Imidazole Precursors

Reduction strategies offer an alternative approach to the synthesis of this compound, although they are less commonly documented for this specific compound. In principle, this would involve the reduction of an imidazole derivative bearing a sulfur-containing functional group at the 5-position that is in a higher oxidation state.

A plausible, albeit not widely reported, precursor for such a reduction would be the corresponding disulfide, di(1H-imidazol-5-ylmethyl) disulfide. The reduction of the disulfide bond (-S-S-) to two thiol groups (-SH) is a standard transformation in organic chemistry. This can be achieved using various reducing agents, such as:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent.

Dithiothreitol (DTT): Often used in biochemical contexts to cleave disulfide bonds in proteins.

Triphenylphosphine (PPh₃): In the presence of water, it can effectively reduce disulfides.

Another potential precursor for a reduction strategy is an imidazole-5-sulfonyl chloride. However, the synthesis of this precursor and its subsequent reduction to a methanethiol is a multi-step process that is not commonly favored. While the reduction of esters to alcohols is a well-known reaction in imidazole chemistry, for example using lithium aluminum hydride (LiAlH₄) to convert an imidazole-5-carboxylate to an imidazole-5-methanol chemicalbook.com, the direct reduction to a thiol is less straightforward.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are a powerful tool in modern organic synthesis due to their efficiency and atom economy. rsc.orgnih.gov While numerous MCRs exist for the synthesis of the imidazole core, the direct incorporation of a methanethiol group at the 5-position via an MCR is not well-established. researchgate.netresearchgate.net

The majority of imidazole MCRs, such as the Radiszewski or Debus-Radziszewski synthesis, typically use a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to construct the imidazole ring. rsc.org The challenge in adapting these methods for the synthesis of 1H-Imidazole-5-methanethiol lies in the identification of a suitable starting material that can introduce the C5-methanethiol fragment.

Recent advances have described MCRs for the synthesis of sulfur-containing imidazoles. For instance, visible-light-enabled three-component reactions of isothiocyanates, isocyanides, and thianthrenium salt-functionalized arenes can yield sulfur-containing trisubstituted imidazoles. psu.edu However, these methods typically result in a thioether linkage directly on the imidazole ring rather than a methanethiol group. The development of an MCR that directly yields 1H-Imidazole-5-methanethiol or a close precursor remains an area for future research.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability and the development of environmentally benign processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied to the established synthetic pathways.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives. For instance, water has been used as a solvent in some imidazole syntheses, particularly those employing microwave irradiation. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. This is particularly relevant in the context of developing novel synthetic routes.

Energy Efficiency: Microwave-assisted synthesis and sonochemistry (the use of ultrasound) can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org For example, the synthesis of polysubstituted imidazoles has been achieved in short reaction times with high yields under microwave irradiation.

Renewable Feedstocks and Biocatalysis: While not yet widely applied to this specific compound, the use of starting materials derived from renewable resources and the use of enzymes or whole-cell biocatalysts represent a frontier in the green synthesis of imidazoles.

Catalytic Methodologies for Selective Thiol Formation

The development of catalytic methods for the selective introduction of functional groups is a key area of research. For the synthesis of 1H-Imidazole-5-methanethiol, catalytic approaches could offer more efficient and selective alternatives to traditional stoichiometric reactions.

While direct catalytic C-H thiolation of the imidazole ring at the 5-position to install a methanethiol group is a significant challenge, catalytic methods are being developed for related transformations. For example, photocatalytic C-S cross-coupling reactions have been reported for the synthesis of N-aryl imidazoles, demonstrating the potential of light-mediated catalysis in imidazole chemistry.

In the context of the established synthesis from 1H-imidazole-5-methanol, the development of a catalytic system for the conversion of the alcohol to the thiol would be a significant advancement. This could potentially involve a reusable solid-supported catalyst that facilitates the transformation, thereby simplifying purification and reducing waste. The direct catalytic synthesis of methanethiol from CO/H₂/H₂S mixtures has been demonstrated using catalysts like α-Al₂O₃ and vanadium-based systems, although this is for the synthesis of the thiol fragment itself and not its incorporation into the imidazole ring. rsc.orglehigh.edu The application of such catalytic principles to the functionalization of heterocyclic compounds is an ongoing area of research.

Derivatization Strategies for Imidazole-Methanethiol Scaffolds

The imidazole-methanethiol scaffold offers several positions for derivatization, including the nitrogen atoms of the imidazole ring and the thiol group. These modifications are crucial for tuning the molecule's physicochemical properties and for its application in constructing more complex chemical entities.

A primary strategy for functionalizing the imidazole core involves regioselective metalation followed by reaction with an electrophile. nih.gov This allows for the introduction of various substituents at specific positions on the ring. For an imidazole-methanethiol scaffold, a directed metalation approach can be employed. For instance, using a suitable protecting group on one of the nitrogen atoms can direct metalation (e.g., lithiation or magnesiation) to a specific carbon or the other nitrogen atom on the ring. Subsequent quenching with electrophiles can lead to arylations, acylations, or additions to aldehydes. nih.gov

Another key derivatization strategy is N-alkylation. The imidazole ring contains two nitrogen atoms that can be alkylated, although their reactivity differs. Quaternization of the nitrogen atom can be achieved by reacting the imidazole derivative with alkyl halides or dialkyl sulfates, often under basic conditions. uobasrah.edu.iq Selective N-alkylation is also possible. For example, a technique involving selective N3-alkylation followed by deprotection at the N1 position allows for a "trans-N-alkylation," enabling the regioselective introduction of alkyl groups on complex imidazoles. nih.gov

The thiol group (-SH) of the methanethiol moiety is also a prime site for derivatization. Standard thiol chemistry can be applied, such as alkylation to form thioethers, oxidation to disulfides or sulfonic acids, or its use in Michael additions and thiol-ene click reactions. These modifications can significantly alter the scaffold's properties and allow for its conjugation to other molecules.

Furthermore, multicomponent reactions (MCRs) represent an efficient strategy for generating diverse imidazole libraries. researchgate.netresearchgate.net While typically used to build the imidazole ring from scratch, principles from MCRs can be adapted for derivatization. For instance, a pre-formed imidazole-methanethiol derivative could potentially participate in a subsequent MCR to add complexity in a single step. Researchers have developed various MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, to produce highly functionalized imidazoles. researchgate.net

The table below summarizes common derivatization strategies applicable to the imidazole-methanethiol scaffold.

Derivatization SiteStrategyPotential ReagentsResulting Functional Group
Imidazole Ring (Carbon)Directed Metalation & Electrophilic Quenchn-BuLi, TMP-Zinc/Magnesium complexes, Aryl halides, Acyl chloridesC-Aryl, C-Acyl
Imidazole Ring (Nitrogen)N-Alkylation / N-ArylationAlkyl halides, Benzyl chloride, Arylboronic acidsN-Alkyl, N-Aryl
Methanethiol (-SH)S-AlkylationAlkyl halidesThioether
Methanethiol (-SH)OxidationHydrogen peroxide, AirDisulfide, Sulfonic Acid
Entire ScaffoldMulticomponent ReactionsAldehydes, IsocyanidesComplex substituted imidazoles

Optimization of Reaction Conditions and Yield for Research Applications

Optimizing reaction conditions is critical for the efficient synthesis of this compound and its derivatives, ensuring high yields and purity suitable for research. Key parameters that are frequently adjusted include the choice of catalyst, solvent, reaction temperature, and the use of non-conventional energy sources. researchgate.net

Solvent selection is another crucial factor. While traditional syntheses often rely on organic solvents like ethanol (B145695) or glacial acetic acid, there is a growing trend towards using greener solvents like water or ionic liquids, or even performing reactions under solvent-free conditions. researchgate.netorganic-chemistry.org Solvent-free reactions, often assisted by microwave irradiation or mechanochemistry (grinding), can lead to higher yields, shorter reaction times, and simpler work-up procedures. organic-chemistry.orgmdpi.com

The effect of reaction conditions on yield is illustrated in the following table, which compiles data from a study on the one-pot, four-component synthesis of 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. researchgate.net This demonstrates how systematic variation of catalysts and solvents can optimize product formation.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1-EtOHReflux12Trace
2p-TSAEtOHReflux1045
3L-prolineEtOHReflux865
4K2CO3EtOHReflux1225
5Et3NEtOHReflux1070
6L-prolineH2OReflux850
7L-prolineCH3CNReflux860
8L-prolineNeat80580
9L-prolineNeat100392

Data adapted from a representative study on imidazole synthesis optimization. researchgate.net

This table clearly shows that for this specific synthesis, a solvent-free ("Neat") condition at a higher temperature provided the best yield in the shortest time. researchgate.net

Furthermore, alternative synthetic routes can provide avenues for optimization. A notable example is the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can yield functionalized 1H-imidazoles. nih.govmdpi.com In one study, refluxing 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivatives in an alcohol solvent with concentrated hydrochloric acid led to the formation of 2-substituted 1H-imidazole derivatives in good yields (up to 89%). nih.govmdpi.com Optimization of this route involved screening different alcohol solvents and reaction times to maximize product formation. nih.gov

Chemical Reactivity and Mechanistic Studies of 1h Imidazole 5 Methanethiol Hydrochloride

Thiol Group Reactivity and Functional Group Transformations

The sulfur-containing methanethiol (B179389) substituent is a primary site of chemical reactivity in the molecule. The thiol (-SH) group is well-known for its nucleophilic character and its susceptibility to oxidation, enabling a variety of functional group transformations.

The thiol group in 1H-Imidazole-5-methanethiol hydrochloride is a potent nucleophile, capable of participating in numerous substitution reactions. smolecule.com This reactivity stems from the ability of the sulfur atom to donate its lone pair of electrons to electrophilic centers. Consequently, the thiol moiety readily reacts with various electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-sulfur bonds. evitachem.com These reactions are fundamental in synthetic chemistry for building more complex molecular architectures based on the imidazole (B134444) scaffold. The general reactivity of thiol groups as nucleophiles is a well-established principle in organic chemistry. science.govresearchgate.net

The sulfur atom in the thiol group can exist in various oxidation states, making it susceptible to oxidation. smolecule.com Under appropriate conditions, the thiol can be oxidized to form disulfide (-S-S-) bridges or, with stronger oxidizing agents, sulfonic acids (-SO3H). smolecule.comevitachem.com

Research on the oxidation of a related compound, 1-methyl-1H-imidazole-2-thiol, with chlorine dioxide (ClO2) demonstrates that the reaction outcome is highly dependent on the stoichiometry of the reactants. researchgate.net This study provides a clear precedent for the controlled oxidation of imidazole-thiols. For instance, varying the substrate-to-oxidant ratio can selectively yield either the corresponding disulfide or the sulfonic acid, highlighting the tunable nature of this transformation. researchgate.net The oxidation of thiols and disulfides to sulfonic acids is a general process that can be catalyzed by various reagents, including halogen-based systems. google.com

Table 1: Influence of Reactant Ratio on the Oxidation of 1-methyl-1H-imidazole-2-thiol with Chlorine Dioxide Data derived from a study on a related imidazole-thiol compound. researchgate.net

Substrate:Oxidant Molar RatioPrimary Product
1 : 1Disulfide
1 : 3Sulfonic Acid

Beyond simple nucleophilic substitution, the sulfur center can be targeted in specific alkylation and acylation reactions. These reactions are crucial for introducing a wide array of functional groups onto the thiol moiety. Studies on the alkylation of similar imidazole-2-thiol structures with organosilicon reagents, such as 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane, have shown that the reaction proceeds at the sulfur atom. researchgate.net This demonstrates the feasibility of attaching complex side chains to the molecule via the thiol group, creating new derivatives with potentially novel properties. researchgate.net

Imidazole Ring Reactivity and Directed Functionalization

The imidazole ring is an electron-rich aromatic heterocycle that exhibits its own distinct reactivity. nih.govquora.com Its amphoteric nature allows it to act as both a weak acid and a base, which significantly influences its reaction pathways. nih.govnih.gov

The imidazole core is susceptible to attack by both electrophiles and nucleophiles. nih.gov Due to its electron-rich character, electrophilic aromatic substitution is a prominent reaction pathway. quora.com Theoretical calculations and experimental evidence suggest that electrophilic substitution preferentially occurs at the C-4 or C-5 positions of the imidazole ring. nih.gov Conversely, nucleophilic substitution reactions are typically directed to the C-2 position, which has a lower electron density. nih.gov The nitrogen atom at position 3, which is not part of the aromatic sextet, possesses a lone pair of electrons, making it a reactive site for electrophilic compounds. nih.gov

When the imidazole ring is protonated, it forms an imidazolium (B1220033) cation. This positive charge significantly enhances the electrophilic character of adjacent functional groups, leading to the formation of potent "superelectrophiles". nih.gov This effect can trigger or accelerate reactions that would otherwise be sluggish. nih.gov

Furthermore, the state of the imidazole ring can influence the properties of the attached methanethiol group. A computational study on zinc-imidazole complexes with methanethiol revealed that as the number of imidazole ligands coordinated to the zinc center increases, the S-H proton dissociation energy (PDE) of the methanethiol also increases. nih.gov This indicates that the thiol group becomes less acidic as the electron-donating character of the local environment, influenced by the imidazole units, increases. nih.gov This finding underscores the electronic interplay between the imidazole core and the thiol side chain, where the protonation state and coordination of the ring directly modulate the reactivity of the sulfur moiety.

Table 2: Effect of Imidazole Ligand Count on Methanethiol Proton Dissociation Energy (PDE) in a Zinc Complex Model Data from a computational study showing the influence of the imidazole environment on thiol acidity. nih.gov

Number of Imidazole Ligands (n) in [(ImH)nZn–S(H)CH3]2+S-H Proton Dissociation Energy (kJ/mol)
1488
5843

Metal Coordination Chemistry of this compound

This compound possesses multiple coordination sites, making it a versatile ligand in metal coordination chemistry. The imidazole ring contains two nitrogen atoms, and the methanethiol group has a sulfur atom, all of which have lone pairs of electrons available for donation to a metal center. smolecule.comresearchgate.net The chemistry of imidazole and its derivatives has gained significant attention for designing metal-hybrid molecules due to their robust coordination capabilities and the biological relevance of the imidazole moiety, which is found in amino acids like histidine. researchgate.netnih.gov

This compound can act as a flexible ligand, potentially coordinating to metal ions in several ways. The nitrogen atoms of the imidazole ring are primary sites for metal binding, as seen in numerous studies of 1H-imidazole complexes with transition metals like Chromium (Cr³⁺), Cobalt (Co²⁺), and Zinc (Zn²⁺). azjournalbar.comazjournalbar.com In these cases, the imidazole typically acts as a monodentate ligand, binding through one of its nitrogen atoms. azjournalbar.comazjournalbar.com

The presence of the methanethiol group introduces additional complexity and functionality. The sulfur atom can also act as a coordination site. nih.gov This allows the molecule to function as a bidentate ligand, chelating a metal ion using both a nitrogen atom from the imidazole ring and the sulfur atom from the methanethiol group. The formation of five- or six-membered chelate rings is common and leads to more stable complexes compared to those formed with monodentate ligands. nih.gov

Quantum computational studies on related systems, such as [(Imidazole)nZn–S(H)CH₃]²⁺, provide insight into the thermodynamics of complex formation. nih.gov These studies quantify the bond dissociation energies (BDE) for both the neutral thiol (methanethiol) and the anionic thiolate (methanethiolate) binding to a zinc center coordinated by a varying number of imidazole ligands. The stability and geometry of the resulting complexes are highly dependent on the coordination number of the metal center. nih.gov For instance, in zinc complexes, the coordinating environment is often dominated by ligation to nitrogen atoms from imidazole and sulfur atoms from thiols or thiolates. nih.gov

The coordination behavior can be summarized in the following table, based on findings from related imidazole and thiol complexes.

Metal IonPotential Coordination GeometryLigand Behavior
Cr³⁺OctahedralMonodentate (via Imidazole N)
Co²⁺OctahedralMonodentate (via Imidazole N)
Zn²⁺Tetrahedral or OctahedralMonodentate or Bidentate (via N and S)

This table is illustrative of common coordination patterns for the constituent functional groups of this compound.

Metal complexes derived from imidazole and its derivatives are widely explored for their catalytic properties. azjournalbar.com The formation of complexes with metal ions can result in materials with potential catalytic activity. smolecule.com While specific catalytic applications for complexes of this compound are not extensively detailed in the literature, the broader class of imidazole-containing metal complexes is known to be active in various organic transformations. doi.orgmdpi.com

For example, palladium complexes with N-heterocyclic carbene (NHC) ligands derived from imidazole-4,5-dicarboxylic acid have been developed as metallosurfactants for catalysis in aqueous media. mdpi.com These catalysts have shown high activity in reactions like the Suzuki-Miyaura cross-coupling. mdpi.com The catalytic cycle often involves the metal center's ability to undergo oxidative addition and reductive elimination, a process influenced by the electronic properties of the coordinating ligands.

The general approach to synthesizing catalytically active tetrasubstituted 1H-imidazoles often involves one-pot multicomponent reactions, which can themselves be catalyzed by various acids or metal species. doi.org The versatility of the imidazole core in forming stable and electronically tunable metal complexes makes it a prime candidate for the development of novel catalysts. researchgate.net Research into complexes of this compound could yield catalysts for reactions such as oxidation, reduction, or carbon-carbon bond formation, leveraging the combined electronic effects of the imidazole ring and the sulfur donor atom.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Understanding the reaction kinetics and thermodynamics of transformations involving this compound is crucial for predicting its reactivity and stability. Studies on analogous systems, particularly methanethiol and zinc-imidazole complexes, provide foundational data.

Thermodynamic investigations have been performed using quantum computational methods to determine key parameters like bond dissociation energies (BDE) and proton dissociation energies (PDE) for methanethiol coordinated to zinc-imidazole complexes. nih.gov These values are critical for understanding the stability of the metal-ligand bond and the acidity of the thiol proton upon coordination. As the number of imidazole ligands around the zinc center increases, the S-H bond becomes less acidic (higher PDE), and the Zn-S bond energy decreases. nih.gov

The table below presents calculated thermodynamic data for the dissociation of methanethiol from zinc-imidazole complexes, illustrating the influence of the coordination number (CN) on bond strength.

ComplexCoordination Number (CN)Zn-S(H)CH₃ BDE (kJ/mol)S-H PDE (kJ/mol)
[Zn–S(H)CH₃]²⁺12581085
[(ImH)Zn–S(H)CH₃]²⁺22001204
[(ImH)₂Zn–S(H)CH₃]²⁺31601297
[(ImH)₃Zn–S(H)CH₃]²⁺41211374
[(ImH)₄Zn–S(H)CH₃]²⁺5961419
[(ImH)₅Zn–S(H)CH₃]²⁺6751440
Data sourced from a computational study by Rulíšek & Tĕšinová (2013). nih.gov

In terms of reaction kinetics, studies on the reaction of atomic hydrogen with methanethiol (CH₃SH) reveal that the dominant pathway is the abstraction of the hydrogen atom from the thiol group to form a methylthiyl radical (CH₃S•) and H₂. researchgate.net Experimental measurements have determined the Arrhenius expression for this reaction, providing rate constants over a range of temperatures. For instance, at 298 K, the rate constant for the reaction H + CH₃SH → CH₃S + H₂ is reported to be approximately 9.64 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.net This suggests that the S-H bond in the methanethiol moiety is a primary site for radical attack. Such kinetic data is fundamental for modeling the atmospheric chemistry or combustion behavior of sulfur-containing organic compounds.

Advanced Spectroscopic and Structural Elucidation in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy would be a primary tool for confirming the molecular structure of 1H-Imidazole-5-methanethiol hydrochloride in solution. The protonation of the imidazole (B134444) ring by hydrochloric acid would significantly influence the chemical shifts of the ring protons.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the two protons on the imidazole ring, the methylene (B1212753) protons of the methanethiol (B179389) group, and the thiol proton. The precise chemical shifts would be dependent on the solvent used. Due to protonation, the imidazole ring protons would likely appear at a lower field (higher ppm) compared to the neutral imidazole. The coupling between adjacent protons would provide definitive evidence of their connectivity.

Multi-Dimensional NMR Techniques for Structure Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the imidazole ring carbons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique would show couplings between protons and carbons separated by two or three bonds. This would be crucial in confirming the attachment of the methanethiol group to the C5 position of the imidazole ring. For instance, correlations would be expected between the methylene protons and the C4 and C5 carbons of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is valuable for conformational analysis.

Technique Purpose Expected Correlations for this compound
¹H-¹H COSYShows proton-proton couplingsCorrelation between imidazole ring protons.
¹H-¹³C HSQCCorrelates protons to directly bonded carbonsLinks imidazole protons to their respective carbons and methylene protons to the methylene carbon.
¹H-¹³C HMBCShows long-range proton-carbon couplings (2-3 bonds)Correlations between methylene protons and C4/C5 of the imidazole ring; correlations between imidazole protons and other ring carbons.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles.

Crucially, it would reveal the nature of the intermolecular interactions that govern the crystal packing. One would anticipate the formation of strong hydrogen bonds involving the protonated imidazole ring (N-H···Cl⁻) and potentially weaker interactions involving the thiol group (S-H···Cl⁻ or S-H···N). The chloride ion would play a key role in mediating these hydrogen bonding networks. The analysis would also detail any π-π stacking interactions between the imidazole rings of adjacent molecules.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry would be a key technique for confirming the molecular weight of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion corresponding to the protonated free base, [C₄H₆N₂S + H]⁺.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the ion, allowing for the determination of its elemental composition, which serves as a powerful confirmation of the chemical formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the structure by showing the loss of specific fragments, such as the thiol group or parts of the imidazole ring.

Technique Information Obtained Expected Result for this compound
ESI-MSMolecular weight of the cationPeak corresponding to [C₄H₆N₂S + H]⁺
HRMSExact mass and elemental compositionPrecise mass consistent with the formula C₄H₇N₂S⁺
MS/MSStructural fragmentation patternCharacteristic losses of SH, CH₂SH, etc.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, these techniques would provide characteristic vibrational frequencies.

N-H stretching: Due to the protonation of the imidazole ring, a broad and strong absorption band would be expected in the IR spectrum in the region of 3200-2500 cm⁻¹, characteristic of an ammonium (B1175870) salt.

C=N and C=C stretching: The imidazole ring would exhibit characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.

S-H stretching: A weak absorption band for the thiol S-H stretch would be expected around 2600-2550 cm⁻¹. This band is often weak in IR but can sometimes be more prominent in the Raman spectrum.

C-S stretching: The C-S stretching vibration would appear as a weak to medium band in the 700-600 cm⁻¹ region.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of the molecule.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Elucidation

UV-Visible absorption spectroscopy would provide insights into the electronic transitions within the protonated imidazole ring. Imidazole itself has a π → π* transition around 210 nm. The presence of the methanethiol substituent and protonation would likely cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift).

Given that simple imidazoles are generally not fluorescent, significant fluorescence for this compound would not be expected. However, the presence of impurities or the formation of aggregates could potentially lead to weak emission. A fluorescence spectrum would be recorded to confirm the emissive properties of the compound.

Theoretical and Computational Chemistry Studies of 1h Imidazole 5 Methanethiol Hydrochloride

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like 1H-Imidazole-5-methanethiol hydrochloride, the methanethiol (B179389) side chain can rotate around its single bonds, leading to various conformations (spatial arrangements). MD simulations can explore this conformational space by simulating the molecule's movement over a period, often on the scale of nanoseconds to microseconds. These simulations can reveal the most stable and frequently occurring conformations, the energy barriers between them, and how the molecule's shape might change in different environments, such as in a solvent like water.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting how and where a molecule is likely to react. The electronic properties derived from quantum chemical calculations are key to this analysis. For this compound, several features suggest potential reactivity: the nucleophilic sulfur atom of the thiol group, the nitrogen atoms in the imidazole (B134444) ring, and the aromatic π-system. smolecule.com

A Molecular Electrostatic Potential (MEP) map can be calculated to visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For instance, the thiol group and the pyridine-like nitrogen of the imidazole ring would likely be regions of negative potential.

Computational studies can also model entire reaction pathways, for example, the S-alkylation of the thiol group. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the mechanism. mdpi.comresearchgate.net

Interactive Table 2. Illustrative Reactivity Descriptors for a Heterocyclic Thiol.

DescriptorCalculated Value (eV)Interpretation
EHOMO-6.5Indicates electron-donating ability
ELUMO-1.2Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3Relates to chemical stability and reactivity

Note: These values are hypothetical and serve to illustrate the type of data generated in a reactivity analysis.

Computational Modeling of Molecular Interactions (Non-Biological System Specificity)

Understanding how a molecule interacts with its environment or with other chemical species is crucial. Computational modeling can predict the strength and geometry of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. The imidazole ring of this compound can act as both a hydrogen bond donor (the N-H group) and acceptor (the other nitrogen atom), and its aromatic character allows for potential π-stacking interactions. The thiol group can also participate in hydrogen bonding.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While extensively used in drug design to dock ligands into protein active sites, the methodology can also be applied to study interactions within non-biological systems. researchgate.net

For this compound, docking could be used to model its interaction with a model chemical system, such as a surface or a synthetic host molecule like a cyclodextrin (B1172386) or a calixarene. The simulation would attempt to find the most stable binding pose of the molecule within the host, providing a binding energy score and detailing the specific intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies are valuable for understanding molecular recognition principles and for the rational design of new materials or chemical sensors.

Role of 1h Imidazole 5 Methanethiol Hydrochloride As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

1H-Imidazole-5-methanethiol hydrochloride is a versatile bifunctional molecule that holds significant potential as a precursor in the synthesis of a variety of heterocyclic scaffolds. Its structure, featuring both a nucleophilic thiol (-SH) group and an imidazole (B134444) ring, allows for a range of chemical transformations. The imidazole core is a fundamental component of many biologically active molecules, making this compound an attractive starting point for developing new chemical entities. researchgate.netlongdom.org

The primary reactivity stems from the thiol group, which can readily participate in nucleophilic substitution or addition reactions. smolecule.com This allows for the straightforward attachment of the imidazole moiety to other molecules. For instance, it can react with alkyl halides, epoxides, or other electrophilic species to form more complex thioether derivatives. These reactions serve as a key step in building larger, more elaborate molecular frameworks.

Furthermore, the thiol group can be a participant in cyclization reactions to form fused heterocyclic systems. By reacting with a molecule containing a second appropriately positioned reactive site, new rings can be constructed adjacent to the imidazole core. A common example is the reaction with α-haloketones or similar bifunctional electrophiles to construct thieno[3,2-d]imidazole derivatives, a scaffold of interest in medicinal chemistry. Although specific examples detailing the use of this compound in these exact reactions are not prevalent in publicly accessible literature, the chemical principles are well-established in organic synthesis. smolecule.com

The following table illustrates the potential synthetic utility of this compound in creating diverse heterocyclic systems based on the known reactivity of its functional groups.

Target Heterocycle TypePotential Co-reactantReaction TypeResulting Scaffold
Thioether DerivativesAlkyl Halide (R-X)Nucleophilic SubstitutionImidazolyl-methyl-thioether
Fused Thiophenesα-HaloketoneCyclocondensationThieno[3,2-d]imidazole
Disulfide DerivativesOxidizing AgentOxidationBis(1H-imidazol-5-ylmethyl) disulfide
1,3-Thiazole Derivativesα-BromocarbonylCyclizationImidazolyl-thiazole

Application in the Construction of Complex Organic Molecules

The utility of this compound extends to its role as a building block in the assembly of complex organic molecules, particularly those with pharmaceutical relevance. The imidazole ring itself is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. researchgate.netlongdom.org This compound provides a convenient handle—the methanethiol (B179389) group—for incorporating the imidazole-5-yl-methyl moiety into a larger molecular structure.

In multi-step syntheses, this intermediate can be introduced to build molecules with specific biological targets. For example, the synthesis of novel enzyme inhibitors or receptor antagonists could involve a step where the thiol group of this compound displaces a leaving group on a more complex molecular backbone. This strategy leverages the known biological importance of the imidazole group, which can participate in hydrogen bonding or metal coordination within an enzyme's active site. smolecule.com

While detailed, multi-step syntheses starting specifically from this compound are not extensively documented in widely available research, its potential is inferred from syntheses of analogous complex molecules. For instance, the synthesis of the third-generation bisphosphonate, zoledronic acid, relies on a key intermediate, imidazol-1-yl-acetic acid hydrochloride, highlighting the general strategy of using functionalized imidazole hydrochlorides as critical building blocks in pharmaceutical synthesis. The reactivity of the thiol group in this compound offers a similar, if not more versatile, point of attachment for constructing complex bioactive molecules.

Intermediate in the Development of Chemical Probes

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or biomolecule. The development of such probes often requires modular synthesis, where different fragments are combined to achieve desired properties like affinity, selectivity, and reporter functionality. This compound is a candidate for use as an intermediate in this field.

The imidazole ring can serve as a recognition element, mimicking the side chain of the amino acid histidine, which is frequently involved in protein-ligand interactions and enzymatic catalysis. The thiol group provides a reactive handle for conjugating the imidazole core to other parts of the chemical probe, such as:

Reporter Tags: Fluorophores, biotin, or other labels used for detection and visualization.

Linkers: Spacers that connect the recognition element to a reporter tag or a solid support.

Reactive Groups: Warheads that can form a covalent bond with the target protein for activity-based protein profiling.

The nucleophilic nature of the thiol allows for efficient coupling reactions, making it a useful component in a synthetic chemist's toolkit for assembling these sophisticated molecular tools. smolecule.com

Utilization in Materials Science Precursor Synthesis

The application of imidazole derivatives is not limited to biology and medicine; they are also valuable in materials science. ontosight.ai Imidazoles are used in the synthesis of ionic liquids, polymers, and metal-organic frameworks (MOFs). This compound can serve as a functional monomer or precursor in the creation of advanced materials.

The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it a potential ligand for creating metal complexes or catalysts. smolecule.com The thiol group offers further functionality. It can be used to anchor the molecule to surfaces, such as gold nanoparticles, or it can be polymerized through various mechanisms (e.g., thiol-ene reactions) to create functional polymers.

For example, polymers incorporating this imidazole derivative could have applications as:

Corrosion Inhibitors: Imidazole and thiol groups are known to adsorb onto metal surfaces, protecting them from corrosion.

Specialty Polymers: Polymers with pendant imidazole groups can act as proton conductors in fuel cell membranes or as ligands in catalytic systems. nih.gov

Functionalized Surfaces: The thiol group can be used to graft the molecule onto surfaces to modify their chemical properties, for example, to create biocompatible coatings for medical devices. A study on quantum dot functionalization highlighted the use of imidazole-containing polymers to create stable, biocompatible nanoparticles for in-vivo imaging, demonstrating the utility of this chemical motif in advanced materials. nih.gov

The following table summarizes the potential roles of this compound in materials science.

Material TypeRole of this compoundPotential Application
Functional PolymersMonomer in thiol-ene polymerizationProton exchange membranes, specialty coatings
Metal-Organic FrameworksOrganic LigandCatalysis, gas storage
Surface ModificationAnchoring agent for gold or other surfacesBiosensors, biocompatible coatings
Nanoparticle LigandsCapping agent for quantum dots or metal nanoparticlesIn-vivo imaging, catalysis

Investigations into Molecular Level Interactions and Biochemical Modulations of 1h Imidazole 5 Methanethiol Hydrochloride

Mechanistic Enzyme Inhibition Studies in In Vitro Systems

The imidazole (B134444) ring and the thiol group are both known to participate in enzyme inhibition through various mechanisms. nih.govlongdom.org The imidazole moiety, being a key component of the amino acid histidine, is frequently found in the active sites of enzymes and plays a crucial role in catalysis. wikipedia.org Its ability to act as both a proton donor and acceptor makes it a versatile participant in enzymatic reactions. wikipedia.org Consequently, imidazole-containing compounds can act as competitive inhibitors by mimicking the natural substrate or by interacting with key residues in the active site.

Elucidation of Binding Modes and Kinetic Parameters

The thiol group (-SH) is also a key player in enzyme inhibition, primarily through its ability to form covalent bonds with enzyme residues, particularly cysteine, or to coordinate with metal ions in metalloenzymes. The addition of thiols to Michael acceptors, which can be present in enzyme substrates or cofactors, is a well-studied mechanism of covalent inhibition. researchgate.net

Table 1: Potential Kinetic Parameters and Binding Modes based on Analogous Compounds

Inhibitor ClassTarget Enzyme TypePotential Inhibition ModeKey InteractionsPotential Kinetic Effect
Imidazole-basedMetalloenzymes (e.g., Carbonic Anhydrase)CompetitiveCoordination with active site metal ion (e.g., Zn²⁺) wikipedia.orgIncrease in Kₘ
Thiol-containingCysteine ProteasesCovalent, IrreversibleDisulfide bond formation with active site cysteineDecrease in Vₘₐₓ
Imidazole-basedKinasesCompetitiveHydrogen bonding with hinge region residuesIncrease in Kₘ

This table is illustrative and based on the known interactions of imidazole and thiol-containing compounds with various enzymes. The specific parameters for 1H-Imidazole-5-methanethiol hydrochloride would require experimental determination.

Structure-Mechanism Relationships for Enzyme Modulation

The structure of this compound suggests several possibilities for enzyme modulation. The imidazole ring can engage in hydrogen bonding, and π-π stacking interactions within an enzyme's active or allosteric site. The methanethiol (B179389) group, being a small and flexible linker, allows the thiol group to orient itself optimally for interaction with the target.

The acidity of the imidazole proton (pKa around 14.5) and the basicity of the other nitrogen (pKa of the conjugate acid around 7) mean that the charge state of the imidazole ring can change depending on the local microenvironment of the enzyme, which can influence its binding affinity and inhibitory potency. nih.govwikipedia.org Similarly, the thiol group can exist as a neutral thiol (-SH) or a more nucleophilic thiolate anion (-S⁻), with the latter being a more potent nucleophile for covalent bond formation.

Protein Binding Research and Allosteric Modulation Investigations

Beyond direct enzyme inhibition, the structural features of this compound suggest the potential for binding to other proteins and acting as an allosteric modulator. Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.

The imidazole moiety is a known component of compounds that exhibit allosteric modulation of various receptors. The ability of the imidazole ring to participate in a variety of non-covalent interactions allows it to bind to allosteric pockets and influence the conformational dynamics of the protein.

Characterization of Interactions with Model Biological Macromolecules (e.g., DNA, RNA)

The imidazole ring is a fundamental component of purines, the building blocks of DNA and RNA. nih.gov This inherent structural similarity suggests that imidazole-containing compounds may interact with nucleic acids. Studies have shown that imidazole derivatives can bind to the minor groove of DNA, and the nature of these interactions can be influenced by the substituents on the imidazole ring.

The potential for this compound to interact with DNA or RNA would likely be through a combination of hydrogen bonding from the imidazole ring and potential coordination or covalent interactions involving the thiol group, particularly with metal ions that may be associated with the nucleic acid structure. However, specific studies on the interaction of this compound with DNA or RNA are not currently available.

Exploration of Antioxidant Mechanisms at the Molecular Level

Both the imidazole ring and, more significantly, the thiol group are known to possess antioxidant properties. Thiols are well-established radical scavengers, acting primarily through a Hydrogen Atom Transfer (HAT) mechanism. In this process, the thiol group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting thiyl radical can then react with another thiyl radical to form a stable disulfide.

The imidazole moiety can also contribute to antioxidant activity, although typically to a lesser extent than a thiol group. Its ability to chelate metal ions can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals. A study on novel thiazole (B1198619) derivatives containing an imidazole scaffold demonstrated promising antioxidant activities. nih.gov

Table 2: Potential Antioxidant Mechanisms of this compound

Functional GroupAntioxidant MechanismDescription
Methanethiol (-CH₂SH)Hydrogen Atom Transfer (HAT)The S-H bond can readily donate a hydrogen atom to a free radical, quenching its reactivity.
Methanethiol (-CH₂SH)Single Electron Transfer (SET)The thiol can donate an electron to a radical, forming a radical cation.
Imidazole RingMetal Ion ChelationThe nitrogen atoms of the imidazole ring can coordinate with pro-oxidant metal ions like iron and copper, preventing them from catalyzing the formation of reactive oxygen species.
Imidazole RingRadical ScavengingThe imidazole ring itself can react with and neutralize certain free radicals, although this is generally a less significant contribution compared to the thiol group.

This table outlines the plausible antioxidant mechanisms based on the functional groups present in the molecule. Experimental validation is required to confirm these activities for this compound.

Future Directions and Emerging Research Avenues for 1h Imidazole 5 Methanethiol Hydrochloride

The exploration of 1H-Imidazole-5-methanethiol hydrochloride and its derivatives is entering a new phase, driven by advancements in synthetic chemistry, analytical techniques, and computational power. The scientific community is now looking beyond fundamental synthesis and characterization, focusing on more sophisticated and controlled applications. This article outlines the key future directions and emerging research avenues that are poised to unlock the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1H-imidazole-5-methanethiol hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with imidazole derivatives. A common approach includes:

  • Step 1 : Functionalization of the imidazole ring at the 5-position via nucleophilic substitution or metal-catalyzed cross-coupling to introduce the methanethiol group.
  • Step 2 : Hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous solvents (e.g., ethanol or dichloromethane) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) improves purity. Monitor by TLC (Rf ~0.3 in 9:1 chloroform/methanol) and confirm via NMR (e.g., δ 7.5 ppm for imidazole protons) .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:

  • NMR : 1H^1H-NMR reveals proton environments (e.g., imidazole protons at δ 7.3–7.6 ppm, thiol-CH2_2 at δ 3.8–4.2 ppm). 13C^{13}C-NMR confirms carbon backbone (e.g., imidazole carbons at ~120–140 ppm) .
  • X-ray Crystallography : Resolves crystal packing and confirms the hydrochloride salt form (Cl^- counterion interactions) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) predict electronic properties and reactive sites .

Advanced Research Questions

Q. What biological mechanisms are associated with this compound, and how are they studied?

  • Methodological Answer : The compound interacts with enzymes (e.g., cytochrome P450) or receptors via its thiol and imidazole moieties. Key assays include:

  • Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., CYP3A4 inhibition assays) .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins .
  • Cellular Uptake : Radiolabeled 35S^{35}S-derivatives track intracellular accumulation in vitro .

Q. How do structural modifications (e.g., substituents on the imidazole ring) affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Derivatization : Introduce substituents (e.g., alkyl, aryl groups) at the 1- or 2-position of the imidazole ring via alkylation or Suzuki coupling .
  • Activity Testing : Compare antimicrobial potency (MIC against S. aureus) or cytotoxicity (IC50_{50} in cancer cell lines). For example, bulkier substituents often reduce solubility but enhance target selectivity .

Q. How can contradictory data on solubility and stability be resolved in different studies?

  • Methodological Answer : Discrepancies arise from variations in salt forms (hydrochloride vs. free base) or crystallization conditions. Address by:

  • Standardization : Use consistent solvent systems (e.g., aqueous HCl for solubility tests) .
  • Stability Studies : Monitor degradation via HPLC under varying pH/temperature. Hydrochloride salts generally exhibit higher thermal stability (TGA shows decomposition >200°C) .

Q. What advanced analytical methods validate the compound’s purity and reactivity?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ at m/z 177.0321 for C4_4H7_7N2_2SCl) .
  • HPLC-PDA : Detects impurities (<0.5% using C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Reactivity Profiling : Thiol-specific probes (e.g., Ellman’s reagent) quantify free -SH groups, critical for drug conjugation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.